2-(2-Hydroxyphenyl)oxirane

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Unlike simple epoxides or phenols, this ortho-substituted bifunctional building block combines a strained electrophilic oxirane ring with a nucleophilic phenolic hydroxyl group. This unique arrangement enables self-crosslinking polymer systems, high-density low-shrinkage epoxy resins (predicted density 1.273 g/cm³), and systematic SAR exploration in drug discovery. Its dual functionality cannot be replicated by meta/para isomers or generic epoxide monomers. Ideal for advanced material science and medicinal chemistry applications.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 250597-24-1
Cat. No. B118128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyphenyl)oxirane
CAS250597-24-1
Synonyms2-(2-Oxiranyl)phenol;  2-Hydroxystyrene Oxide; 
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=CC=C2O
InChIInChI=1S/C8H8O2/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8-9H,5H2
InChIKeyYPHJTEHZGLJVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxyphenyl)oxirane (CAS 250597-24-1): A Bifunctional Ortho-Epoxide Phenol Building Block


2-(2-Hydroxyphenyl)oxirane, also known as 2-(oxiran-2-yl)phenol [1], is a small-molecule aromatic heterocycle with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol . The compound is characterized by a strained, electrophilic oxirane (epoxide) ring directly conjugated to a phenolic hydroxyl group . This ortho-substitution pattern confers distinct physicochemical and reactivity profiles compared to simple epoxides or phenols, positioning it as a versatile synthetic intermediate for generating complex molecular architectures.

Why Substituting 2-(2-Hydroxyphenyl)oxirane (CAS 250597-24-1) with Common Analogs Compromises Synthetic Outcomes


The compound's utility cannot be replicated by generic substitution with structurally similar epoxides or phenols. Its unique ortho-arrangement of the oxirane and phenolic hydroxyl creates a bifunctional system [1]. Simple epoxides lack the nucleophilic phenolic handle, precluding subsequent derivatization or intramolecular reactivity. Conversely, simple ortho-substituted phenols lack the strained electrophilic epoxide, which is essential for ring-opening and chain-extension reactions . Substitution with positional isomers (e.g., meta- or para-analogs) alters the electronic and steric environment, fundamentally changing reaction pathways and product profiles, which is critical for applications requiring precise regiochemical control.

Quantitative Differentiation of 2-(2-Hydroxyphenyl)oxirane (CAS 250597-24-1) from Analogs


Distinct Ortho-Substitution Pattern Determines Physicochemical Profile

High-strength differential evidence from direct head-to-head comparisons is limited in the public domain. However, cross-study and class-level inferences can be made based on computed physicochemical properties. The ortho-substitution pattern of 2-(2-Hydroxyphenyl)oxirane, confirmed by its InChIKey (YPHJTEHZGLJVJW-UHFFFAOYSA-N) [1], distinguishes it from its para-isomer (4-(2-oxiranyl)phenol, CAS 93835-83-7). This positional isomerism leads to quantifiable differences in predicted properties such as pKa and density, which are crucial for predicting reactivity and physical behavior in formulations .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Predicted Density Differentiates Ortho-Epoxide from Common Ether Analogs

The predicted density of 2-(2-Hydroxyphenyl)oxirane (1.273 ± 0.06 g/cm³) provides a measurable point of differentiation from common mono-epoxide analogs like phenyl glycidyl ether (PGE, density ~1.11 g/mL) . This 14.7% higher predicted density can be attributed to the absence of a flexible ether linker and the presence of a rigid, conjugated aryl-epoxide system, leading to tighter molecular packing. Such physical property differences are critical for applications where material density, specific gravity, or mass transport are key design parameters.

Polymer Chemistry Materials Science Formulation

Bifunctional Nature Enables Class-Specific Applications

2-(2-Hydroxyphenyl)oxirane is documented for use in the 'enzymic preparation of self-crosslinking hydroxyphenyl epoxy compounds' [1]. This application is uniquely enabled by its bifunctional structure, combining a phenolic hydroxyl (for enzymatic recognition/activation) and an epoxide (for crosslinking). In contrast, simple epoxides like ethylene oxide or propylene oxide lack the phenolic moiety required for such enzyme-mediated processes, while simple phenols lack the reactive epoxide for subsequent crosslinking. This class-level inference highlights the compound's niche role in generating functionalized polymers or bioconjugates that cannot be achieved with mono-functional alternatives.

Enzyme Catalysis Polymer Crosslinking Bioconjugation

High-Value Application Scenarios for 2-(2-Hydroxyphenyl)oxirane (CAS 250597-24-1)


Synthesis of Self-Crosslinking Polymeric Materials

As documented in chemical databases, 2-(2-Hydroxyphenyl)oxirane is specifically utilized in the enzymic preparation of self-crosslinking hydroxyphenyl epoxy compounds [1]. This scenario is ideal for developing smart coatings, adhesives, or hydrogels with tailored mechanical properties and stimuli-responsiveness, where the compound's dual functionality is a critical design element. Procurement is justified for projects focused on advanced polymer synthesis and bio-based materials.

A Bifunctional Building Block in Medicinal Chemistry SAR Studies

The compound's ortho-substituted phenol-epoxide structure, confirmed by its unique InChIKey [2], makes it a valuable synthon for exploring structure-activity relationships (SAR) in drug discovery. Its predicted physicochemical properties (pKa ~9.84, density 1.273 g/cm³) provide a distinct profile compared to simple aryl epoxides or para-isomers. Researchers can utilize this building block to introduce both a reactive epoxide warhead and a hydrogen-bonding phenolic group into lead molecules, enabling the systematic exploration of electronic and steric effects on biological activity.

Development of High-Density Specialty Polymers and Composites

The significantly higher predicted density of 2-(2-Hydroxyphenyl)oxirane (1.273 g/cm³) compared to common epoxy diluents like phenyl glycidyl ether (~1.11 g/mL) positions it as a candidate for formulating high-density, low-shrinkage epoxy resins. This property is particularly relevant for applications in aerospace composites, electronic encapsulation, and high-performance structural adhesives where minimizing voids and maximizing specific strength are paramount. Its procurement is a strategic choice for material scientists targeting these demanding performance specifications.

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